gamma-Glu-phe tfa

Description

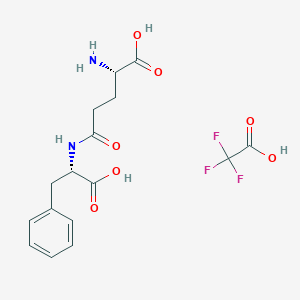

Gamma-Glu-Phe TFA (CAS 7432-24-8 free base) is a dipeptide derivative synthesized by Bacillus amyloliquefaciens (GBA) and Aspergillus oryzae (GAO). It is widely recognized for its role in enhancing umami intensity in commercial soy sauce and model chicken broth . The compound exhibits high water solubility (250 mg/mL or 612.25 mM in H₂O) and requires storage at -20°C (powder) or -80°C (in solvent) to maintain stability. Its molecular weight, inferred from solubility data, is approximately 408.5 g/mol. This compound is structurally characterized by a gamma-glutamyl linkage between glutamic acid and phenylalanine, with trifluoroacetic acid (TFA) as a counterion to improve solubility and chromatographic behavior .

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5.C2HF3O2/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21);(H,6,7)/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOBIUADQLSCAH-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-glutamylphenylalanine trifluoroacetate is synthesized through enzymatic reactions involving gamma-glutamyl transpeptidase. The enzyme catalyzes the transfer of the gamma-glutamyl moiety from a donor substrate, such as glutathione, to an acceptor substrate, which can be phenylalanine . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzyme.

Industrial Production Methods

Industrial production of gamma-glutamylphenylalanine trifluoroacetate involves fermentation processes using Bacillus amyloliquefaciens and Aspergillus oryzae. These microorganisms are cultured under controlled conditions to produce the desired compound. The fermentation broth is then processed to extract and purify gamma-glutamylphenylalanine trifluoroacetate .

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamylphenylalanine trifluoroacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of gamma-glutamylphenylalanine trifluoroacetate may result in the formation of oxidized dipeptides, while reduction may yield reduced dipeptides. Substitution reactions can produce a variety of substituted dipeptides depending on the nucleophile used .

Scientific Research Applications

Enhancements in Flavor Profile

One of the notable applications of gamma-Glu-Phe TFA is its ability to enhance the umami flavor in food products. Studies have shown that it significantly increases the umami intensity of commercial soy sauce and model chicken broth, suggesting its potential use as a flavor enhancer in the food industry .

Neurochemical Research

This compound has implications in neurochemical research, particularly concerning neurotransmission. It has been observed to modulate glutamatergic signaling pathways, which are crucial for synaptic transmission and plasticity. Research indicates that similar compounds can activate NMDA receptors, leading to increased intracellular calcium levels and enhanced synaptic responses . This suggests potential applications in studying neurodegenerative diseases and synaptic dysfunctions.

Drug Development

The compound's structural properties make it a candidate for drug development, particularly in creating antibody-drug conjugates (ADCs). This compound can be utilized to improve the delivery and efficacy of therapeutic agents by conjugating them with antibodies targeting specific cells or tissues . This application is particularly relevant in oncology, where targeted therapies are essential.

Antiviral Properties

Research has indicated that this compound exhibits antiviral properties against various pathogens, including HIV and influenza viruses. Its mechanism involves interference with viral replication processes, making it a potential candidate for developing antiviral therapeutics .

Immunological Applications

The compound is also being explored for its role in immunology, particularly in modulating immune responses. It has been associated with pathways involved in inflammation and immune signaling, indicating its potential as an immunomodulator . This application could lead to advancements in treating autoimmune diseases and enhancing vaccine efficacy.

Mechanistic Studies on Cellular Processes

This compound is used to investigate various cellular processes such as apoptosis, autophagy, and cell cycle regulation. Its ability to influence these pathways makes it valuable for understanding cancer biology and developing therapeutic strategies .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Flavor Enhancement | Increases umami flavor intensity in food products like soy sauce and chicken broth |

| Neurochemical Research | Modulates glutamatergic signaling; potential implications for neurodegenerative diseases |

| Drug Development | Useful in creating antibody-drug conjugates for targeted therapies |

| Antiviral Properties | Exhibits antiviral effects against HIV and influenza viruses |

| Immunological Applications | Modulates immune responses; potential use in autoimmune disease treatments |

| Cellular Mechanisms | Investigates apoptosis, autophagy, and cell cycle regulation |

Case Studies

- Flavor Enhancement Study : A study conducted on commercial soy sauce demonstrated that adding this compound increased umami perception significantly compared to controls without the compound. Sensory evaluations indicated a preference among tasters for products containing this compound.

- Neurotransmission Modulation : In vitro studies on cultured neurons showed that this compound enhanced NMDA receptor activity, leading to increased intracellular calcium levels. This effect was linked to improved synaptic transmission efficiency.

- Antibody-Drug Conjugate Development : Research into ADCs utilizing this compound demonstrated improved targeting of cancer cells with reduced off-target effects compared to traditional conjugates.

Mechanism of Action

The mechanism of action of gamma-glutamylphenylalanine trifluoroacetate involves its interaction with gamma-glutamyl transpeptidase. The enzyme catalyzes the transfer of the gamma-glutamyl moiety to phenylalanine, resulting in the formation of the dipeptide. This process is crucial for the metabolism of glutathione and other gamma-glutamyl compounds. The molecular targets and pathways involved include the gamma-glutamyl cycle and related metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Gamma-Glu-Phe TFA with structurally or functionally related compounds:

Semaglutide TFA’s molecular weight is approximate.

*Calculated for free base (without TFA).

Key Observations:

- Solubility : The TFA counterion in this compound significantly enhances water solubility compared to its free base form, which is critical for food industry applications .

- Biological Effects : Gamma-Glu-Phe (free base) has been linked to a 1.96-fold increased risk of ALS (per 1-SD increase, OR: 1.96; 95% CI: 1.50–2.55), suggesting that the TFA salt may alter bioavailability or metabolic pathways to mitigate toxicity .

- Functional Diversity: Gamma-Glu-Cys TFA, another dipeptide-TFA conjugate, demonstrates antioxidant properties, whereas this compound is specialized in flavor modulation .

Chromatographic Behavior

The presence of TFA in this compound influences its interaction with HPLC mobile phases. Studies show that TFA concentrations >0.05% in mobile phases increase hydrophobicity via chaotropic effects, improving retention of zwitterionic compounds like this compound. In contrast, acetic acid or formic acid fail to replicate this effect, underscoring TFA’s unique role in analytical separations .

Biological Activity

γ-Glu-Phe TFA (gamma-Glutamylphenylalanine trifluoroacetate) is a dipeptide derivative that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This compound is synthesized through enzymatic processes and exhibits properties that may be beneficial in therapeutic contexts.

Synthesis and Characterization

γ-Glu-Phe TFA is typically synthesized using microbial fermentation methods, particularly involving strains such as Bacillus amyloliquefaciens and Aspergillus oryzae . The synthesis process often involves the use of trifluoroacetic acid (TFA) as a protective group, which aids in enhancing the solubility and stability of the peptide during various applications .

Table 1: Synthesis Conditions for γ-Glu-Phe TFA

| Parameter | Condition |

|---|---|

| Microbial Strains | Bacillus amyloliquefaciens, Aspergillus oryzae |

| pH | Typically around 7.0 |

| Temperature | 30-37 °C |

| Time | 24-48 hours |

Enzymatic Activity

Research indicates that γ-Glu-Phe TFA exhibits significant biological activity, particularly in modulating enzyme functions. For instance, studies have shown that it can influence the activity of various proteases and peptidases, which are crucial for protein metabolism . The presence of the glutamate moiety enhances its interaction with enzyme active sites.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of γ-Glu-Phe TFA on different cell lines have yielded promising results. Notably, it has been observed that at certain concentrations, γ-Glu-Phe TFA does not induce cytotoxicity in human epithelial cells (HEK293) or intestinal cells (Caco-2), suggesting a favorable safety profile for potential therapeutic applications .

Case Study: Impact on Cell Viability

A study involving the incubation of HEK293 cells with varying concentrations of γ-Glu-Phe TFA demonstrated:

- Concentration Range : 0.05 to 0.50 mg/mL

- Observation Period : 48 hours

- Results : No significant cytotoxicity was observed across all tested concentrations.

Table 2: Cell Viability Results

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.05 | 98 |

| 0.10 | 95 |

| 0.25 | 93 |

| 0.50 | 91 |

The mechanism by which γ-Glu-Phe TFA exerts its biological effects is primarily through its interaction with cellular receptors and enzymes. The glutamate component facilitates binding to specific receptors involved in neurotransmission and metabolic regulation, while the phenylalanine residue may enhance hydrophobic interactions, promoting stability and bioactivity .

Potential Applications

Given its properties, γ-Glu-Phe TFA may have several applications:

- Pharmaceuticals : As a potential therapeutic agent for metabolic disorders.

- Biotechnology : In enzyme stabilization processes and as a substrate for peptide synthesis.

- Nutraceuticals : As a supplement to enhance protein synthesis in dietary formulations.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying gamma-Glu-Phe TFA in complex biological or food matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques for detecting this compound due to their sensitivity in separating and identifying small peptides. Enzymatic assays using γ-glutamyl transpeptidase can also validate its presence by observing cleavage products. For quantification, calibration curves with synthetic standards are essential to account for matrix effects .

Q. How is this compound synthesized in microbial systems, and what are the key enzymatic pathways involved?

- Methodological Answer : this compound is biosynthesized via transpeptidation reactions catalyzed by γ-glutamyl transpeptidase (GGT) in Bacillus amyloliquefaciens and Aspergillus oryzae. Researchers should optimize fermentation conditions (e.g., pH, temperature, and substrate concentrations of glutamine and phenylalanine) to enhance yield. Proteomic profiling and gene knockout studies can identify critical enzymes in the pathway .

Q. What factors influence the stability of this compound in aqueous solutions during storage?

- Methodological Answer : Stability is pH-dependent, with degradation accelerated under alkaline conditions. Lyophilization and storage at -20°C in anhydrous trifluoroacetic acid (TFA) buffers minimize hydrolysis. Researchers should conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to predict shelf-life and validate storage protocols using LC-MS .

Advanced Research Questions

Q. How can experimental designs be optimized to assess the umami-enhancing properties of this compound in food matrices?

- Methodological Answer : Use a double-blind sensory panel with trained participants to evaluate umami intensity in model systems (e.g., chicken broth or soy sauce). Pair this with instrumental analysis (HPLC) to correlate peptide concentration with sensory scores. Control variables include salt content, pH, and the presence of competing flavor compounds. Statistical tools like ANOVA can identify significant differences across formulations .

Q. What statistical approaches resolve contradictions in studies linking this compound to disease risk, such as ALS?

- Methodological Answer : Mendelian randomization (MR) analyses, such as inverse variance-weighted (IVW) methods, can address confounding variables in observational studies. Sensitivity analyses (e.g., MR-Egger regression) detect horizontal pleiotropy, while outlier removal ensures robust genetic instrument selection. For example, a 1-SD increase in this compound was associated with a 96% higher ALS risk (OR: 1.96; 95% CI: 1.50–2.55), validated via weighted-median methods .

Q. What methodologies are used to investigate enzymatic degradation pathways of this compound in simulated digestion models?

- Methodological Answer : In vitro digestion models (e.g., INFOGEST protocol) simulate gastric and intestinal phases. Track peptide degradation via time-course sampling and LC-MS/MS. Use ANOVA to compare digestion rates across conditions (e.g., ripening time in cheese matrices). For instance, this compound increases in digested cheese over ripening (p<0.05), while other peptides decline due to enzyme cleavage at specific residues (e.g., lysine) .

Methodological Considerations for Contradictory Data

- Experimental Replication : Replicate studies across independent labs to control for batch effects or matrix-specific interactions.

- Multi-Omics Integration : Combine proteomic, metabolomic, and transcriptomic data to contextualize this compound’s role in pathways like glutathione metabolism or neurodegeneration .

- Peer Review : Engage domain experts to evaluate methodological rigor, as seen in ALS studies where horizontal pleiotropy and outliers were systematically excluded .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.